Mercury, (3-chloro-4-hydroxyphenyl)hydroxy-

Description

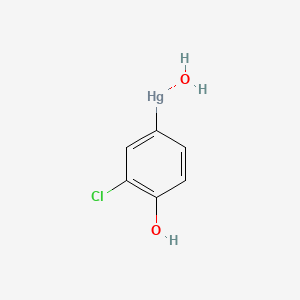

Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- (synonyms: Semesan; (3-Chloro-4-hydroxyphenyl)hydroxymercury) is an organomercury compound characterized by a phenyl ring substituted with a hydroxyl (-OH) group at the para position and a chlorine atom at the meta position, bonded to a mercury atom . It contains approximately 20% mercury by weight and is classified as highly toxic, with an Immediate Danger to Life and Health (IDLH) value of 10 mg/m³ (as Hg) .

Properties

IUPAC Name |

(3-chloro-4-hydroxyphenyl)mercury;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClO.Hg.H2O/c7-5-3-1-2-4-6(5)8;;/h2-4,8H;;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZDNSBGXZNGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[Hg])Cl)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClHgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896810 | |

| Record name | (3-Chloro-4-hydroxyphenyl)hydroxymercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-04-5 | |

| Record name | 2-Chloro-4-(hydroxymercuriphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chloro-4-hydroxyphenyl)hydroxymercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- typically involves the reaction of mercury salts with 3-chloro-4-hydroxyphenol under controlled conditions. One common method involves the use of mercury(II) acetate and 3-chloro-4-hydroxyphenol in an organic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxicity of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.

Substitution: The chloro and hydroxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Reagents like sodium hydroxide or other strong bases are often employed.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects and toxicity is ongoing.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can form strong bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition and disruption of cellular processes. The chloro and hydroxy groups on the phenyl ring may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Chloro-Substituted Phenylmercury Compounds

Compounds with chlorine and hydroxyl groups on the phenyl ring exhibit variations in reactivity and toxicity depending on substituent positions:

Key Differences :

Hydroxy-Substituted Organomercury Compounds

Hydroxyl groups influence mercury coordination and toxicity:

Key Differences :

- The target compound lacks carboxylate or sulfonate groups, making it less water-soluble than [25016-58-4] but more lipophilic, enhancing membrane permeability .

- Phenylmercuric acetate shares the phenylmercury core but includes an acetate group, which may reduce volatility compared to the chloro-hydroxyphenyl derivative .

Methylmercury and Alkylmercury Compounds

Alkylmercury compounds are notorious for bioaccumulation:

Key Differences :

- Ethylmercury derivatives like [107-27-7] are less stable than arylmercury compounds, leading to faster degradation in the environment .

Structural and Spectral Comparisons

- HSQC Spectral Analysis : Compounds with the 3-chloro-4-hydroxyphenyl moiety (e.g., combinatorial libraries based on 2-(3-chloro-4-hydroxyphenyl) acetamide) show high spectral similarity (Tcof ≥ 0.7), suggesting shared electronic environments .

- Binding Affinity: Molecular docking studies of β-hydroxy-β-aryl propanoic acids (e.g., ibuprofen analogs) highlight the importance of substituent positions on bioactivity .

Toxicity and Regulatory Considerations

- Mercury Content: The target compound’s 20% mercury content aligns with other organomercury biocides but exceeds levels in less toxic derivatives like phenylmercuric acetate .

- Environmental Impact : Unlike methylmercury, the target compound’s aromatic structure may limit bioaccumulation but increase soil adsorption, posing long-term contamination risks .

Biological Activity

Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- (CAS No. 538-04-5) is a mercury-containing compound that has garnered attention due to its potential biological activities and toxicological implications. Understanding its biological activity is critical for assessing risks associated with exposure and for exploring potential therapeutic applications.

Mercury, (3-chloro-4-hydroxyphenyl)hydroxy- is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H6ClHgO2 |

| Molecular Weight | 233.48 g/mol |

| SMILES | ClC1=CC(=C(C(=C1O)O)O)C(=O)Hg) |

| Log P | Not available |

The biological activity of mercury compounds often involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress. This oxidative stress can disrupt cellular functions and contribute to various pathological conditions, including neurotoxicity and carcinogenicity. Studies indicate that mercury compounds can interact with cellular components, leading to alterations in enzyme activity and gene expression .

Toxicological Effects

Mercury exposure is linked to several toxicological effects, particularly on the nervous system. Key findings include:

- Neurodevelopmental Impacts : Exposure to mercury has been associated with cognitive deficits in children, including reduced IQ and impaired learning abilities .

- Cardiovascular Effects : Some studies suggest a correlation between mercury exposure and cardiovascular diseases, although the evidence remains inconclusive .

- Renal Toxicity : The kidneys are a primary target for inorganic mercury toxicity, leading to nephrotoxicity characterized by altered kidney function .

Antimicrobial Properties

Research has indicated that certain mercury compounds exhibit antimicrobial properties. For instance, studies have shown that mercury derivatives can inhibit bacterial growth, although the specific efficacy of mercury, (3-chloro-4-hydroxyphenyl)hydroxy- remains under investigation .

Case Studies

- Neurodevelopmental Study : A cohort study evaluated the neurodevelopmental outcomes of children with prenatal exposure to methylmercury. Results indicated significant correlations between exposure levels and cognitive impairments .

- Cardiovascular Health : A meta-analysis assessed the relationship between mercury exposure from fish consumption and cardiovascular health outcomes. While some associations were noted, further research is necessary to clarify these links .

Research Findings

Recent research has focused on understanding the molecular mechanisms underlying the biological activity of mercury compounds:

- Oxidative Stress Induction : Studies have demonstrated that mercury can induce oxidative stress in various cell types, leading to apoptosis and inflammation .

- Gene Expression Modulation : Mercury exposure has been shown to alter the expression of genes involved in antioxidant defense mechanisms, potentially exacerbating oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.